Orziloben

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1555822-28-0 |

|---|---|

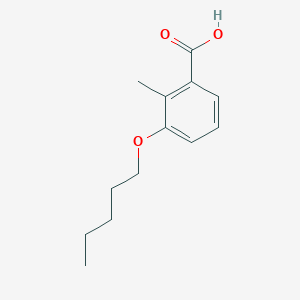

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-methyl-3-pentoxybenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15) |

InChI Key |

JYEFZVSYKCEGEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Orziloben's Mechanism of Action in Intestinal Failure-Associated Liver Disease (IFALD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orziloben (SEFA-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analogue engineered for enhanced metabolic stability and targeted delivery to the liver. In the context of Intestinal Failure-Associated Liver Disease (IFALD), this compound has demonstrated a multi-faceted mechanism of action in preclinical models, addressing the core pathological drivers of the disease: cholestasis, steatosis, inflammation, and fibrosis. As a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a full agonist for PPAR gamma (PPARγ), this compound modulates key metabolic and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction to this compound and IFALD

Intestinal Failure-Associated Liver Disease (IFALD) is a significant complication arising from long-term parenteral nutrition (PN) in patients with intestinal failure.[1][2] The pathophysiology of IFALD is complex, characterized by the accumulation of fat in the liver (steatosis), impaired bile flow (cholestasis), inflammation, and the progressive scarring of liver tissue (fibrosis), which can lead to cirrhosis and liver failure.[2][3]

This compound is a structurally engineered fatty acid designed to resist rapid metabolism, a limitation of naturally occurring MCFAs.[1] This allows for greater bioavailability and sustained action on key receptors within the liver that regulate lipid metabolism and inflammatory responses. Preclinical evidence suggests that this compound's ability to target multiple pathogenic pathways makes it a promising therapeutic candidate for IFALD.

Molecular Mechanism of Action

This compound's therapeutic effects in IFALD are primarily attributed to its activity as a dual PPARα and PPARγ agonist.

-

PPARα Agonism: As a partial agonist of PPARα, this compound is believed to stimulate the transcription of genes involved in fatty acid oxidation. This leads to an increase in both β-oxidation and complete fatty acid oxidation in hepatocytes, thereby reducing the lipid accumulation that characterizes steatosis.

-

PPARγ Agonism: As a full agonist of PPARγ, this compound exerts potent anti-inflammatory effects. This includes the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. PPARγ activation is also implicated in the inhibition of hepatic stellate cell (HSC) activation, a critical step in the development of liver fibrosis.

The combined agonism of PPARα and PPARγ results in a synergistic effect that addresses both the metabolic and inflammatory drivers of IFALD.

Signaling Pathway Diagram

Caption: this compound's dual PPARα/γ agonism pathway.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in multiple preclinical models of IFALD. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in a Murine Model of PN-Induced Hepatosteatosis

| Parameter | Control (MCT Vehicle) | This compound (SEFA-6179) | % Change | p-value | Reference |

| Hepatic Steatosis (%) | |||||

| Macrovesicular | 25.3 ± 5.2 | 3.1 ± 1.1 | -87.7% | <0.01 | |

| Hepatic Lipid Metabolites | |||||

| Diacylglycerol (nmol/g) | ~120 | ~60 | ~ -50% | <0.01 | |

| Ceramides (pmol/g) | ~2500 | ~1500 | ~ -40% | <0.01 | |

| Fatty Acid Oxidation (Huh7 cells) | |||||

| Complete Oxidation (pmol/hr/mg protein) | ~150 | ~250 | ~ +67% | <0.01 | |

| β-Oxidation (pmol/hr/mg protein) | ~400 | ~600 | ~ +50% | <0.01 |

Data are presented as mean ± SEM. Approximate values are derived from graphical representations in the cited literature.

Table 2: Effects of this compound in a Murine Model of Endotoxin-Induced Liver Injury

| Parameter | Control (MCT Vehicle) + LPS | This compound (SEFA-6179) + LPS | % Change | p-value | Reference |

| Liver Enzymes | |||||

| Alanine Aminotransferase (ALT) (U/L) | ~1200 | ~400 | ~ -67% | <0.001 | |

| Aspartate Aminotransferase (AST) (U/L) | ~1800 | ~600 | ~ -67% | <0.001 | |

| Pro-inflammatory Cytokines | |||||

| IL-6 (pg/mL) | ~1000 | ~400 | ~ -60% | <0.01 | |

| TNF-α (pg/mL) | ~150 | ~50 | ~ -67% | <0.05 | |

| Macrophage Polarization (M2/M1 ratio) | ~0.5 | ~1.5 | ~ +200% | <0.001 |

Data are presented as mean ± SEM. Approximate values are derived from graphical representations in the cited literature.

Table 3: Effects of this compound in a Preterm Piglet Model of IFALD

| Parameter | Control | This compound (SEFA-6179) | % Change | p-value | Reference |

| Total Bilirubin (mg/dL) | 2.9 ± 0.6 | 0.4 ± 0.1 | -86.2% | <0.001 | |

| Direct Bilirubin (mg/dL) | 2.3 ± 0.5 | 0.2 ± 0.0 | -91.3% | <0.001 | |

| Ishak Fibrosis Stage | 2.1 ± 0.3 | 0.9 ± 0.2 | -57.1% | <0.01 | |

| Hepatic Steatosis (%) | 28 ± 7 | 3 ± 1 | -89.3% | <0.01 | |

| Bile Duct Proliferation (ducts/portal triad) | 12.0 ± 1.2 | 6.9 ± 0.5 | -42.5% | <0.001 |

Data are presented as mean ± SEM.

Detailed Experimental Protocols

Murine Model of PN-Induced Hepatosteatosis

-

Animal Model: 6-week-old male C57Bl6/J mice.

-

Diet and PN: Mice were fed an ad libitum liquid fat-free high carbohydrate diet. They received either intravenous saline or a soybean oil-based lipid emulsion.

-

This compound Administration: this compound (SEFA-6179) was administered via orogastric gavage daily for the duration of the study. The vehicle control was medium-chain triglyceride (MCT) oil.

-

Duration: 19 days.

-

Endpoint Analysis: Liver tissue was collected for histological analysis (H&E staining for steatosis) and lipidomic analysis. Blood was collected for measurement of liver enzymes and inflammatory markers.

Murine Model of Endotoxin-Induced Liver Injury

-

Animal Model: C57Bl/6J mice.

-

PN and Diet: Mice were administered a high-carbohydrate liquid diet plus an intravenous lipid emulsion (Intralipid, 4 g fat/kg/day) or intravenous saline for 19 days to induce hepatosteatosis.

-

This compound Administration: this compound (100 mg/kg) or vehicle (MCT) was administered via oral gavage for four days prior to the endotoxin challenge.

-

Endotoxin Challenge: On day 19, mice received an intraperitoneal injection of lipopolysaccharide (LPS; 15 mg/kg) or saline.

-

Endpoint Analysis: Plasma was collected for measurement of ALT, AST, IL-6, and TNF-α. Liver tissue was processed for immunofluorescence staining to evaluate macrophage phenotypes (M1 vs. M2).

Preterm Piglet Model of IFALD

-

Animal Model: Preterm Yorkshire piglets.

-

PN Administration: Piglets received parenteral nutrition for two weeks.

-

This compound Administration: this compound was included in the parenteral nutrition formulation.

-

Duration: 14 days.

-

Endpoint Analysis: Blood was collected for biochemical analysis of total and direct bilirubin. Liver tissue was harvested for histological assessment of fibrosis (Ishak staging), steatosis, and bile duct proliferation.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. NorthSea Therapeutics Initiates Phase 2A Trial of this compound (NST-6179) in Intestinal Failure-Associated Liver Disease (IFALD) | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 3. A medium chain fatty acid analogue prevents intestinal failure-associated liver disease in preterm Yorkshire piglets - PMC [pmc.ncbi.nlm.nih.gov]

Orziloben: A Synthetic MCFA Analog for the Treatment of Intestinal Failure-Associated Liver Disease (IFALD)

An In-depth Technical Guide

Executive Summary

Intestinal Failure-Associated Liver Disease (IFALD) is a severe and life-threatening complication for patients reliant on long-term parenteral nutrition, with no currently approved pharmacological therapies. Orziloben (formerly SEFA-6179 or NST-6179) is a novel, orally administered, fully synthetic medium-chain fatty acid (MCFA) analog developed by NorthSea Therapeutics. Engineered to resist rapid metabolism and directly target the liver, this compound represents a promising therapeutic strategy to address the multifactorial pathogenesis of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the pre-clinical and clinical data supporting the development of this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes to date.

Introduction: The Unmet Need in IFALD

Intestinal failure-associated liver disease (IFALD) is a common and serious complication arising from long-term total parenteral nutrition (TPN) in patients with impaired gastrointestinal function. The patient population includes a significant number of pediatric cases. IFALD is characterized by a spectrum of liver abnormalities, including steatosis, cholestasis, and the development of portal hypertension, which can progress to cirrhosis and liver failure. For patients who develop end-stage liver disease, the only viable treatment option is a combined intestinal and liver transplant. Consequently, there is a significant unmet medical need for a therapy that can prevent or treat IFALD.

This compound is designed as an oral, once-daily medication that is passively absorbed from the gut and directly targets the liver via the portal vein. A key design feature of this synthetic MCFA analog is its resistance to rapid metabolism, a primary limitation of unmodified MCFAs as therapeutic agents. This allows for sustained therapeutic concentrations in the liver.

Mechanism of Action

This compound is a structurally engineered fatty acid that targets multiple fatty acid-sensitive receptors relevant to the pathophysiology of IFALD. Its proposed mechanism of action involves the modulation of key pathways in lipid metabolism, inflammation, and fibrosis. Pre-clinical studies have indicated that this compound acts as an agonist for GPR84, PPARα, and PPARγ.

The signaling pathway is conceptualized as follows:

Pre-clinical Evidence

This compound has demonstrated robust efficacy in multiple well-established pre-clinical models of liver injury, showcasing its potential to mitigate the key drivers of IFALD.

Preterm Piglet Model of IFALD

This study aimed to evaluate the preventative effects of this compound in a highly translatable preterm piglet model that mimics human neonatal IFALD.

Preterm Yorkshire piglets were delivered via cesarean section and administered parenteral nutrition for 14 days through implanted central venous catheters. The piglets were randomized into two groups: one receiving this compound and the other a medium-chain triglyceride (MCT) vehicle control. The primary outcomes assessed were plasma total and direct bilirubin, with secondary outcomes including histological markers of liver injury.

The results demonstrated that this compound treatment prevented biochemical cholestasis and steatosis, and reduced bile duct proliferation and fibrosis compared to the MCT vehicle control.

| Parameter | This compound Group | MCT Vehicle Group | P-value |

| Biochemical Markers | |||

| Direct Bilirubin (mg/dL) | <0.2 | 1.9 | 0.01 |

| Total Bilirubin (mg/dL) | 0.4 | 2.7 | 0.02 |

| Gamma-Glutamyl Transferase (U/L) | 30 | 172 | 0.01 |

| Histological Markers | |||

| Liver Triglycerides (mg/g tissue) | 13.9 | 45.6 | 0.009 |

| Bile Duct Proliferation (% area) | 0.5 | 1.6 | 0.009 |

| Median Ishak Fibrosis Score | 1 | 3 | 0.007 |

Murine Model of Parenteral Nutrition-Induced Hepatosteatosis

This study investigated the effect of this compound on hepatosteatosis and lipotoxicity in a mouse model of parenteral nutrition-induced liver disease.

Two in vivo experiments were conducted where mice were subjected to a parenteral nutrition regimen to induce hepatosteatosis. One group of mice received this compound treatment, while the control group did not. The study assessed the impact on liver steatosis, lipid metabolites, and fatty acid metabolism pathways. In vitro experiments using human liver cells were also performed to elucidate the mechanism of action.

Treatment with this compound was found to prevent hepatosteatosis. In each experiment, this compound treatment led to a decrease in arachidonic acid metabolites and key molecules involved in lipotoxicity, such as diacylglycerol and ceramides. Mechanistically, this compound was shown to increase both β- and complete fatty acid oxidation in human liver cells, without impacting lipogenesis or fatty acid uptake.

Murine Model of Endotoxin-Induced Liver Injury

This study aimed to determine if this compound could protect against endotoxin-induced liver injury in the context of parenteral nutrition-induced hepatosteatosis, mimicking the increased susceptibility to infection in IFALD patients.

C57Bl/6J mice were first administered a high-carbohydrate liquid diet and an intravenous lipid emulsion for 19 days to induce hepatosteatosis. For the last four days of this period, the mice were treated with either this compound (100 mg/kg) or an MCT vehicle via oral gavage. On day 19, the mice were challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce acute liver injury. The primary outcomes were the liver biomarkers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

In the endotoxin-challenged mice, pre-treatment with this compound resulted in significantly lower levels of liver enzymes (ALT and AST) and pro-inflammatory cytokines, including IL-6 and TNF-alpha, compared to the vehicle-treated group. Furthermore, histological analysis of the liver showed that this compound pre-treatment promoted the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.

Clinical Development

This compound is currently in Phase 2a clinical development for the treatment of IFALD.

Phase 1 Clinical Trial

A first-in-human Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.

The trial was a randomized, placebo-controlled, single and multiple ascending dose study.

| Parameter | Finding |

| Tolerability | Generally well-tolerated at doses up to 1,000 mg once-daily for 14 days. |

| Adverse Events | The majority of treatment-emergent adverse effects (TEAEs) were mild and transient. |

| Safety Parameters | Lab parameters, ECG, and vital signs remained stable during treatment. |

| Liver Enzymes | Healthy subjects receiving 1,000 mg once-daily for 14 days showed reductions from baseline in AST, ALT, GGT, and bilirubin. |

Phase 2a Clinical Trial (INITIATIVE Study)

This compound is currently being evaluated in a Phase 2a Proof-of-Concept study in the United States.

The INITIATIVE trial (NCT05919680) is a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult subjects with IFALD. The study consists of two parts:

-

Part A: A safety and pharmacokinetics cohort to evaluate the absorption rate of this compound over a four-week treatment period in patients with short bowel syndrome. Data is anticipated in 2025.

-

Part B: A signal-detection cohort with a 12-week treatment period in IFALD patients.

The key endpoints for Part B of the study include:

-

Reduction of steatosis: Measured by MRI-PDFF.

-

Reduced inflammation: Measured by reductions in AST, ALT, and hsCRP.

-

Improvements in cholestasis: Measured by ALP, GGT, total bilirubin, and direct bilirubin.

-

Improvements in fibrosis: Measured by Fibroscan, ELF, PRO-C3, and the Fibrosis-4 index.

Conclusion

This compound, a synthetic MCFA analog, has demonstrated a promising pre-clinical profile, effectively targeting multiple pathogenic drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. Early clinical data in healthy volunteers have shown a favorable safety and tolerability profile. The ongoing Phase 2a INITIATIVE study will provide crucial insights into the efficacy of this compound in patients with IFALD. With its novel mechanism of action and encouraging data to date, this compound holds the potential to become the first approved pharmacological therapy for this debilitating orphan disease.

Orziloben's Effect on Liver Metabolism and Pathology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orziloben (also known as SEFA-6179 and NST-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analog in development by NorthSea Therapeutics.[1] It is currently undergoing a Phase 2a clinical trial for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan disease with no approved therapies.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound's impact on liver metabolism and pathology, its proposed mechanism of action, and the methodologies being employed in its clinical evaluation.

Introduction to this compound and IFALD

Intestinal Failure-Associated Liver Disease (IFALD) is a severe liver complication that arises in patients with intestinal failure, often necessitating long-term total parenteral nutrition (TPN).[1][2] The condition is characterized by a spectrum of liver abnormalities including steatosis (fatty liver), cholestasis (reduced bile flow), inflammation, and fibrosis, which can progress to cirrhosis and liver failure.

This compound is designed to address the multifactorial pathogenesis of IFALD. As a synthetic MCFA analog, it is engineered to be passively absorbed from the gut and directly target the liver. A key design feature is its resistance to rapid metabolism, a common limitation of naturally occurring MCFAs, thereby enhancing its pharmacological activity.

Mechanism of Action

This compound's primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating fatty acid metabolism and reducing inflammation. By targeting PPAR-α and other fatty acid-sensitive receptors, this compound is believed to exert beneficial effects on multiple pathogenic drivers of IFALD.

Signaling Pathway

The proposed signaling pathway for this compound involves its passive absorption and transport to the liver, where it activates PPAR-α. This activation is expected to modulate the expression of genes involved in fatty acid oxidation, bile acid synthesis, and inflammatory responses.

Caption: Proposed mechanism of action for this compound in the liver.

Preclinical Data Summary

Preclinical studies in various animal models of liver injury have demonstrated this compound's potential to mitigate the key pathological features of IFALD.

Table 1: Summary of Preclinical Findings

| Pathological Feature | Model | Key Findings | Reference |

| Cholestasis | Parenteral Nutrition (PN)-induced liver injury model | Completely prevented severe cholestasis. | |

| Fibrosis | PN-induced liver injury model | Prevented the development of fibrosis. | |

| Fibrosis (established) | Model of established fibrosis | Significantly reduced the number of myofibroblasts. | |

| Inflammation | Model of established fibrosis | Reduced hepatic inflammation. | |

| Steatosis | Model of established fibrosis | Reduced hepatic steatosis. | |

| Liver Damage Markers | PN model with inflammatory stimulus (endotoxin) | Prevented a pronounced increase in markers of liver damage. |

Note: Specific quantitative data from these preclinical studies are not publicly available.

Clinical Development Program

This compound is currently being evaluated in a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT05919680). The study aims to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in adult patients with IFALD.

Experimental Protocols: Phase 2a Clinical Trial Overview

The trial consists of two parts:

-

Part A: Safety and Pharmacokinetics Cohort: This part evaluates the absorption rate of this compound over a four-week treatment period in patients with short bowel syndrome. Data from this cohort are anticipated in 2025.

-

Part B: Signal-Detection Proof-of-Concept Cohort: This part assesses the efficacy of this compound over a twelve-week treatment period in IFALD patients.

Key Endpoints and Assessments:

-

Primary Endpoints: Safety and tolerability.

-

Secondary and Exploratory Endpoints:

-

Reduction in hepatic steatosis, measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

-

Changes in liver enzymes.

-

Effects on liver inflammation and fibrosis.

-

Influence on lipid, glucose, and bile acid metabolism.

-

Experimental Workflow: Phase 2a Clinical Trial

Caption: High-level workflow of the this compound Phase 2a clinical trial.

Future Directions

The results of the ongoing Phase 2a clinical trial, with a readout anticipated in the second half of 2025, will be crucial in determining the future development path of this compound. If the impressive preclinical findings translate into clinical efficacy and a favorable safety profile, this compound could become a first-in-class oral therapy for IFALD, addressing a significant unmet medical need.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of IFALD. Its unique mechanism of action, targeting key drivers of liver pathology, and encouraging preclinical data provide a strong rationale for its clinical development. The ongoing Phase 2a trial will provide valuable insights into its safety and efficacy in patients. As more data becomes available, a clearer picture of this compound's role in managing liver metabolism and pathology will emerge.

References

Preclinical Efficacy of Orziloben in Liver Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orziloben (also known as NST-6179 or SEFA-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analogue. It is currently in clinical development for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a serious and often life-threatening complication of long-term parenteral nutrition.[1][2] Preclinical studies have demonstrated this compound's potential to mitigate key pathological features of liver disease, including cholestasis, steatosis, inflammation, and fibrosis.[3][4] This technical guide provides a detailed overview of the preclinical evidence for this compound in liver disease models, focusing on quantitative data, experimental methodologies, and the proposed mechanism of action.

Core Efficacy Data in a Preclinical IFALD Model

A pivotal preclinical study evaluated the efficacy of this compound in a preterm Yorkshire piglet model of IFALD. This model closely mimics the cholestatic liver disease observed in human infants on long-term parenteral nutrition. The study demonstrated that this compound treatment prevented biochemical cholestasis and hepatosteatosis, while also reducing liver fibrosis.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from the preterm piglet model of IFALD, comparing the this compound-treated group to the control group which received a medium-chain triglyceride (MCT) vehicle.

Table 1: Biochemical Markers of Cholestasis at Day 15

| Biomarker | MCT Vehicle Group (Mean) | This compound Group (Mean) | P-value |

| Direct Bilirubin (mg/dL) | 2.7 | <0.2 | 0.01 |

| Total Bilirubin (mg/dL) | Not Reported | 0.4 | 0.02 |

| Gamma-Glutamyl Transferase (U/L) | 172 | 30 | 0.01 |

| Bile Acids | Not Reported | Not Reported | Not Reported |

Table 2: Histological and Tissue Markers of Liver Injury

| Parameter | MCT Vehicle Group (Mean/Median) | This compound Group (Mean/Median) | P-value |

| Liver Triglyceride Content (mg/g tissue) | 45.6 | 13.9 | 0.009 |

| Bile Duct Proliferation (% area cytokeratin 7 positive) | 1.6 | 0.5 | 0.009 |

| Ishak Fibrosis Score (Median) | 3 | 1 | 0.007 |

Experimental Protocols

Preterm Piglet Model of Intestinal Failure-Associated Liver Disease (IFALD)

This study utilized a well-established preterm Yorkshire piglet model to induce IFALD. The key aspects of the experimental protocol are outlined below.

-

Animal Model: Preterm Yorkshire piglets.

-

Disease Induction: Piglets received parenteral nutrition, which is known to induce cholestatic liver disease, steatosis, and fibrosis, mimicking human IFALD.

-

Treatment Groups:

-

Control Group: Received parenteral nutrition with a medium-chain triglyceride (MCT) vehicle.

-

Treatment Group: Received parenteral nutrition with this compound (SEFA-6179).

-

-

Duration: The study was conducted until day of life 15.

-

Endpoints:

-

Biochemical Analysis: Plasma levels of direct bilirubin, total bilirubin, and gamma-glutamyl transferase were measured to assess cholestasis.

-

Histological Analysis: Liver tissue was analyzed for:

-

Steatosis: Assessed by measuring liver triglyceride content.

-

Bile Duct Proliferation: Quantified by measuring the percentage of cytokeratin 7 positive area.

-

Fibrosis: Staged using the Ishak scoring system by a masked pathologist.

-

-

Below is a graphical representation of the experimental workflow.

Mechanism of Action

This compound is a structurally engineered fatty acid designed to resist rapid metabolism and directly target the liver. Its mechanism of action is believed to be multi-faceted, targeting key pathways involved in inflammation, metabolism, and fibrosis.

Receptor Activation

In vitro studies have shown that this compound acts as an agonist for GPR84, PPARα, and PPARγ. The activation of these receptors is consistent with the observed anti-inflammatory, anti-steatotic, and anti-fibrotic effects.

-

PPARα (Peroxisome Proliferator-Activated Receptor Alpha): A key regulator of fatty acid oxidation. Its activation by this compound likely contributes to the reduction in liver fat.

-

PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): Involved in regulating inflammation and fibrosis.

-

GPR84 (G-protein coupled receptor 84): A receptor that has been implicated in inflammatory processes.

Transcriptome analysis of liver tissue from the piglet study revealed that this compound treatment led to the activation of anti-inflammatory pathways, increased fatty acid β-oxidation, and activation of anti-fibrotic pathways.

The proposed signaling pathway for this compound's action in the liver is depicted below.

Additional Preclinical Evidence

Beyond the piglet model, this compound has also shown efficacy in a murine model of parenteral nutrition-induced hepatosteatosis. In this model, this compound treatment prevented steatosis and decreased inflammatory lipid metabolites. Furthermore, in a "two-hit" murine model combining parenteral nutrition with an inflammatory stimulus (endotoxin), this compound was shown to prevent a pronounced increase in markers of liver damage.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued development as a treatment for IFALD and potentially other liver diseases. The robust efficacy demonstrated in a highly relevant large animal model, coupled with a well-defined, multi-targeted mechanism of action, highlights its potential to address the significant unmet medical need in this patient population. The ongoing Phase 2a clinical trial will be crucial in translating these promising preclinical findings to a clinical setting.

References

- 1. A medium chain fatty acid analogue prevents intestinal failure-associated liver disease in preterm Yorkshire piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 3. ysioscapital.com [ysioscapital.com]

- 4. This compound Phase 2A Trial for IFALD Begins [synapse.patsnap.com]

Orziloben: A Novel Therapeutic Candidate for Orphan Liver Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Orziloben (SEFA-6179) is a pioneering, orally administered, synthetic medium-chain fatty acid (MCFA) analogue currently under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a rare and severe orphan liver condition. Developed by NorthSea Therapeutics, this compound is designed to overcome the limitations of natural MCFAs by resisting rapid metabolism, thereby enabling effective targeting of the liver. Preclinical evidence suggests that this compound addresses multiple pathogenic drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis. A Phase 1 clinical trial has demonstrated a favorable safety and tolerability profile. A Phase 2a study is currently underway to evaluate its efficacy in patients with IFALD. This document provides a comprehensive overview of the therapeutic potential of this compound, its mechanism of action, and the available clinical and preclinical data.

Introduction: The Unmet Need in Intestinal Failure-Associated Liver Disease (IFALD)

Intestinal Failure-Associated Liver Disease (IFALD), also known as Parenteral Nutrition-Associated Liver Disease (PNALD), is a serious complication arising from long-term parenteral nutrition in patients with intestinal failure.[1][2] The condition is characterized by a spectrum of liver abnormalities, including steatosis, cholestasis, inflammation, and fibrosis, which can progress to cirrhosis and end-stage liver disease.[1][3] IFALD represents a significant unmet medical need, as there are currently no approved pharmacological therapies.[4]

This compound: A Novel Therapeutic Approach

This compound is a structurally engineered fatty acid designed for enhanced pharmacological effects. As a medium-chain fatty acid analogue, it is readily absorbed from the gastrointestinal tract and directly targets the liver via the portal vein. A key innovation in its design is its resistance to rapid metabolism, a common limitation of naturally occurring MCFAs. This allows for sustained therapeutic concentrations in the liver.

Proposed Mechanism of Action

This compound is believed to exert its therapeutic effects by targeting multiple fatty acid-sensitive receptors within the liver. One of the key identified targets is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and bile acid homeostasis.

dot digraph "Orziloben_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Proposed Mechanism of Action of this compound", labeljust="l", labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

"this compound" [ fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds ];

"PPAR-alpha" [ fillcolor="#FBBC05", fontcolor="#202124" ];

subgraph "cluster_cellular_effects" { label="Cellular Effects in Hepatocytes"; bgcolor="#FFFFFF"; style="filled"; color="#5F6368";

}

subgraph "cluster_pathophysiological_outcomes" { label="Therapeutic Outcomes in IFALD"; bgcolor="#FFFFFF"; style="filled"; color="#5F6368";

}

"this compound" -> "PPAR-alpha" [ label="Activates", fontcolor="#202124", color="#202124" ]; "PPAR-alpha" -> "Lipid_Metabolism" [ color="#34A853" ]; "PPAR-alpha" -> "Inflammation_Reduction" [ color="#EA4335" ]; "PPAR-alpha" -> "Bile_Acid_Homeostasis" [ color="#4285F4" ];

"Lipid_Metabolism" -> "Reduced_Steatosis" [ color="#34A853" ]; "Inflammation_Reduction" -> "Reduced_Inflammation" [ color="#EA4335" ]; "Bile_Acid_Homeostasis" -> "Reduced_Cholestasis" [ color="#4285F4" ]; "Reduced_Inflammation" -> "Reduced_Fibrosis" [ color="#EA4335" ]; } END_DOT Caption: Proposed mechanism of action of this compound in IFALD.

Preclinical Evidence

Extensive preclinical studies have demonstrated the potential of this compound to mitigate the key pathological features of IFALD. In animal models of parenteral nutrition-induced liver injury, this compound has been shown to:

-

Completely prevent severe cholestasis and the development of fibrosis.

-

Prevent a pronounced increase in markers of liver damage.

-

Significantly reduce the number of myofibroblasts, the primary collagen-producing cells in the liver.

-

Reduce hepatic inflammation and steatosis.

While specific quantitative data from these preclinical studies are not publicly available, the qualitative descriptions from the manufacturer suggest robust efficacy.

Representative Preclinical Experimental Protocol

The following is a generalized protocol for inducing IFALD in an animal model, based on common practices in the field.

dot digraph "Preclinical_Experimental_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Generalized Preclinical Experimental Workflow for this compound in an IFALD Model", labeljust="l", labelloc="t" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

"Animal_Model" [ label="Animal Model Selection\n(e.g., Piglets, Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Catheterization" [ label="Surgical Placement of\nCentral Venous Catheter", fillcolor="#FBBC05", fontcolor="#202124" ];

"PN_Infusion" [ label="Continuous Parenteral\nNutrition Infusion", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Treatment_Groups" [ label="Randomization into Treatment Groups:\n1. Control (PN only)\n2. This compound + PN", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Dosing" [ label="Oral Administration of this compound\nor Placebo", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Monitoring" [ label="Monitoring of Clinical Signs\nand Blood Parameters", fillcolor="#FBBC05", fontcolor="#202124" ];

"Endpoint_Analysis" [ label="Endpoint Analysis:\n- Histopathology of Liver\n- Gene Expression Analysis\n- Biomarker Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Animal_Model" -> "Catheterization" [color="#202124"]; "Catheterization" -> "PN_Infusion" [color="#202124"]; "PN_Infusion" -> "Treatment_Groups" [color="#202124"]; "Treatment_Groups" -> "Dosing" [color="#202124"]; "Dosing" -> "Monitoring" [color="#202124"]; "Monitoring" -> "Endpoint_Analysis" [color="#202124"]; } END_DOT Caption: Generalized preclinical workflow for evaluating this compound.

Clinical Development Program

This compound is currently in Phase 2a of its clinical development for IFALD.

Phase 1 Clinical Trial

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

-

Design: Randomized, placebo-controlled, single and multiple ascending dose study.

-

Key Findings:

-

This compound was generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.

-

The majority of treatment-emergent adverse events were mild and transient.

-

Laboratory parameters, ECG, and vital signs remained stable during treatment.

-

Reductions from baseline in AST, ALT, GGT, and bilirubin were observed in healthy subjects receiving the 1,000 mg dose.

-

Table 1: Summary of Phase 1 Clinical Trial

| Parameter | Description |

| Study ID | Not publicly available |

| Phase | 1 |

| Population | Healthy Volunteers |

| Design | Randomized, Placebo-Controlled, Ascending Dose |

| Dosage | Up to 1,000 mg once-daily for 14 days |

| Primary Endpoints | Safety and Tolerability |

| Key Outcomes | Favorable safety and tolerability profile |

Phase 2a Clinical Trial (INITIATIVE Trial)

A Phase 2a, proof-of-concept clinical trial (NCT05919680) is currently ongoing to evaluate the efficacy, safety, and pharmacokinetics of this compound in adult patients with IFALD.

-

Design: A randomized, double-blind, placebo-controlled study. The trial consists of two parts: Part A is a 4-week safety and pharmacokinetics cohort, and Part B is a 12-week signal-detection cohort.

-

Population: Up to 36 adult subjects with IFALD receiving parenteral nutrition.

-

Primary and Secondary Endpoints: The key endpoints are designed to assess the effect of this compound on various aspects of liver health, including:

-

Reduction of steatosis (measured by MRI-PDFF)

-

Reduction in inflammation (measured by AST, ALT, and hsCRP)

-

Improvement in cholestasis (measured by ALP, GGT, total bilirubin, and direct bilirubin)

-

Improvement in fibrosis (measured by Fibroscan, ELF, and PRO-C3)

-

The readout from this trial is anticipated in the second half of 2025.

Table 2: Overview of the Phase 2a (INITIATIVE) Clinical Trial

| Parameter | Description |

| Study ID | NCT05919680 |

| Phase | 2a |

| Population | Adult patients with IFALD on parenteral nutrition |

| Design | Randomized, Double-Blind, Placebo-Controlled |

| Sample Size | Up to 36 subjects |

| Treatment Duration | Part A: 4 weeks; Part B: 12 weeks |

| Primary Endpoints | Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics |

| Secondary Endpoints | Changes in markers of steatosis, inflammation, cholestasis, and fibrosis |

| Expected Readout | H2 2025 |

Clinical Trial Protocol Workflow

dot digraph "Clinical_Trial_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Phase 2a (INITIATIVE) Clinical Trial Workflow", labeljust="l", labelloc="t" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

"Screening" [ label="Patient Screening and\nInformed Consent", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Baseline" [ label="Baseline Assessments:\n- Liver Function Tests\n- Imaging (MRI-PDFF, Fibroscan)\n- Biomarkers", fillcolor="#FBBC05", fontcolor="#202124" ];

"Randomization" [ label="Randomization to:\n1. This compound\n2. Placebo", fillcolor="#EA4335", fontcolor="#FFFFFF" ];

"Treatment_A" [ label="Part A: 4-Week Treatment Period", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Treatment_B" [ label="Part B: 12-Week Treatment Period", fillcolor="#34A853", fontcolor="#FFFFFF" ];

"Follow_Up" [ label="End-of-Treatment Assessments\nand Follow-Up", fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Data_Analysis" [ label="Data Analysis and\nReporting", fillcolor="#5F6368", fontcolor="#FFFFFF" ];

"Screening" -> "Baseline" [color="#202124"]; "Baseline" -> "Randomization" [color="#202124"]; "Randomization" -> "Treatment_A" [color="#202124"]; "Treatment_A" -> "Treatment_B" [label="Eligible patients may continue", fontcolor="#202124", color="#202124"]; "Treatment_B" -> "Follow_Up" [color="#202124"]; "Follow_Up" -> "Data_Analysis" [color="#202124"]; } END_DOT Caption: Workflow of the Phase 2a INITIATIVE clinical trial.

Future Directions and Conclusion

This compound represents a promising and targeted therapeutic strategy for the treatment of IFALD, an orphan liver disease with a significant unmet medical need. Its novel mechanism of action, favorable preclinical data, and encouraging Phase 1 results provide a strong rationale for its continued clinical development. The ongoing Phase 2a INITIATIVE trial will be crucial in determining the clinical efficacy of this compound and its potential to become the first approved therapy for this debilitating condition. The results of this study are eagerly awaited by the scientific and medical communities.

References

- 1. NorthSea Therapeutics Initiates Phase 2A Trial of this compound (NST-6179) in Intestinal Failure-Associated Liver Disease (IFALD) | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 2. initiativetrial.com [initiativetrial.com]

- 3. This compound Phase 2A Trial for IFALD Begins [synapse.patsnap.com]

- 4. Review of parenteral nutrition-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Orziloben (NST-6179): A Technical Overview of its Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orziloben (formerly known as SEFA-6179 and NST-6179) is a novel, orally administered, synthetic medium-chain fatty acid (MCFA) analog in clinical development for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a rare and serious condition with no currently approved pharmacological therapies.[1] Developed by NorthSea Therapeutics, this compound is designed to overcome the limitations of natural MCFAs by resisting rapid metabolism, thereby enabling sustained therapeutic effects in the liver.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacodynamics, drawing from available preclinical and clinical data. It details the proposed mechanism of action, summarizes key experimental findings, and outlines the methodologies of pivotal studies.

Introduction to this compound and its Target Indication

Intestinal Failure-Associated Liver Disease (IFALD) is a significant complication arising from long-term parenteral nutrition in patients with intestinal failure.[1][2] The pathophysiology of IFALD is complex, involving hepatic steatosis, cholestasis, inflammation, and fibrosis, which can progress to cirrhosis and liver failure.[3] this compound is being investigated as a potential first-in-class oral therapy for this orphan disease. It has received Rare Pediatric Disease Designation from the U.S. Food and Drug Administration (FDA) for the treatment of IFALD.

Proposed Mechanism of Action

This compound is engineered to be passively absorbed from the gastrointestinal tract and to directly target the liver via the portal vein. Unlike naturally occurring MCFAs, which are rapidly metabolized for energy, this compound is designed to resist this breakdown, allowing for greater bioavailability and sustained engagement with its molecular targets.

The primary mechanism of action of this compound is believed to be the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation in the liver. This compound is also suggested to target multiple fatty acid-sensitive receptors relevant to the pathogenesis of IFALD.

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

Preclinical Pharmacodynamics

This compound has demonstrated robust efficacy in multiple preclinical models of liver injury, targeting key pathophysiological drivers of IFALD.

Summary of Preclinical Findings

| Model | Key Findings | Reference |

| Murine model of parenteral nutrition-induced hepatosteatosis with endotoxin challenge | - Prevented the development of steatosis.- Lowered liver enzymes (ALT and AST) and pro-inflammatory cytokines (IL-6, TNF-alpha, MCP-1) following endotoxin challenge.- Promoted polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. | |

| In vivo model of parenteral nutrition-induced liver injury | - Completely prevented severe cholestasis and the development of fibrosis. | |

| Model of established fibrosis | - Significantly reduced the number of myofibroblasts, the primary collagen-producing cells in the liver.- Reduced hepatic inflammation and steatosis. |

Preclinical Experimental Protocols

Murine Model of PN-Induced Hepatosteatosis and Endotoxin Challenge:

-

Animal Model: C57Bl/6J mice.

-

Induction of Hepatosteatosis: Mice were administered a high-carbohydrate liquid diet and an intravenous lipid emulsion (Intralipid, 4 g fat/kg/d) or intravenous saline for 19 days.

-

This compound Administration: this compound (100 mg/kg) or vehicle (medium-chain triglyceride) was administered via oral gavage for four days prior to the endotoxin challenge.

-

Endotoxin Challenge: On day 19, mice received an intraperitoneal injection of lipopolysaccharide (15 mg/kg) or saline.

-

Primary Endpoints: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Secondary Endpoints: Pro-inflammatory cytokines (IL-6, TNF-alpha, and monocyte chemoattractant protein-1), and liver immunofluorescence staining for macrophage phenotypes.

Clinical Pharmacodynamics

This compound is currently being evaluated in a Phase 2a clinical trial. Data from the completed Phase 1 study in healthy volunteers are also available.

Phase 1 Clinical Trial (Healthy Volunteers)

A randomized, placebo-controlled, single and multiple ascending dose trial was conducted in approximately 90 healthy participants to evaluate the safety, tolerability, and pharmacokinetics of this compound.

Summary of Phase 1 Results:

| Parameter | Finding | Reference |

| Safety and Tolerability | - Generally well-tolerated at doses up to 1,000 mg once-daily for 14 days.- Majority of treatment-emergent adverse events (TEAEs) were mild and transient, with headache being the most common.- Lab parameters, ECG, and vital signs remained stable. | |

| Pharmacodynamic Signals | - Reductions from baseline in AST, ALT, GGT, and bilirubin were observed in healthy subjects receiving 1,000 mg once-daily for 14 days. | |

| Pharmacokinetics | - Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are not yet publicly available. |

Phase 2a Clinical Trial (IFALD Patients)

A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study (NCT05919680) is currently ongoing in North America to evaluate the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in up to 36 adult patients with IFALD. The trial is expected to have a readout in the second half of 2025.

Phase 2a Study Design:

Caption: this compound Phase 2a clinical trial workflow.

Key Pharmacodynamic Endpoints in the Phase 2a Trial:

-

Reduction of Steatosis: Measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).

-

Reduction in Inflammation: Assessed by changes in Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), and high-sensitivity C-reactive protein (hsCRP).

-

Improvements in Cholestasis: Evaluated by changes in Alkaline Phosphatase (ALP), Gamma-glutamyl Transferase (GGT), total bilirubin, and direct bilirubin.

-

Improvements in Fibrosis: Measured by Fibroscan, Enhanced Liver Fibrosis (ELF) score, Pro-C3, and the Fibrosis-4 (FIB-4) index.

Clinical Experimental Protocols

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF):

MRI-PDFF is a non-invasive imaging technique used to quantify the fraction of mobile protons in the liver attributable to triglycerides, providing a direct measure of hepatic steatosis. The protocol typically involves a 3D fast spoiled gradient-echo sequence with a low flip angle to minimize T1 bias. Multiple echoes are acquired to calculate the triglyceride and water content in each pixel based on their phase differences. A nonlinear least-squares fitting algorithm is then used to estimate and correct for T2* effects, allowing for an accurate calculation of the proton density fat fraction.

Enhanced Liver Fibrosis (ELF™) Test:

The ELF™ test is a blood-based diagnostic assay that measures three direct markers of liver fibrosis:

-

Hyaluronic Acid (HA): A glycosaminoglycan produced by hepatic stellate cells.

-

Procollagen III Amino-terminal Peptide (PIIINP): A marker of early fibrogenesis and inflammation.

-

Tissue Inhibitor of Matrix Metalloproteinase 1 (TIMP-1): An inhibitor of matrix metalloproteinases that can promote fibrogenesis.

These three markers are measured using automated two-site sandwich immunoassays with direct chemiluminometric technology. The results are then combined using a specific algorithm to generate a single ELF score, which correlates with the stage of liver fibrosis.

Conclusion

This compound is a promising investigational therapy for IFALD with a novel mechanism of action centered on the activation of PPAR-α and other fatty acid-sensitive receptors. Preclinical studies have demonstrated its potential to mitigate the key drivers of IFALD, including steatosis, inflammation, cholestasis, and fibrosis. The ongoing Phase 2a clinical trial will provide crucial data on its efficacy and safety in the target patient population. The pharmacodynamic endpoints being utilized in this trial are state-of-the-art, non-invasive methods for assessing liver health. The results of this study are eagerly awaited and will be pivotal in determining the future role of this compound in the management of IFALD.

References

- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 2. NorthSea Therapeutics Initiates Phase 1 Trial of SEFA-6179, Targeting the Orphan Indication Intestinal Failure-Associated Liver Disease | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 3. NorthSea Therapeutics Initiates Phase 2A Trial of this compound (NST-6179) in Intestinal Failure-Associated Liver Disease (IFALD) | NorthSea Therapeutics B.V. [northseatherapeutics.com]

Methodological & Application

Orziloben (SEFA-6179): Application Notes and In Vivo Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for Orziloben (also known as SEFA-6179), a novel, orally administered, synthetic medium-chain fatty acid analogue. This compound is currently under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan liver disease that can occur in patients receiving long-term parenteral nutrition.

Mechanism of Action

This compound is a structurally engineered fatty acid designed to be passively absorbed from the gut and directly target the liver. It is resistant to rapid metabolism, which allows for sustained therapeutic effects.[1] The compound acts as an agonist for G protein-coupled receptor 84 (GPR84), peroxisome proliferator-activated receptor alpha (PPARα), and peroxisome proliferator-activated receptor gamma (PPARγ).[2] This multi-target engagement allows this compound to broadly impact inflammatory, metabolic, and fibrotic pathways in the liver.[2]

The proposed signaling pathway for this compound involves the activation of these key receptors, leading to a cascade of downstream effects that mitigate liver injury.

Caption: this compound's multi-target signaling pathway.

In Vivo Preclinical Models

This compound has demonstrated significant efficacy in multiple preclinical models of liver disease. The following sections detail the experimental protocols for two key murine models and one piglet model.

Murine Model 1: Parenteral Nutrition-Induced Hepatosteatosis with Endotoxin Challenge

This model is designed to mimic the hepatosteatosis and subsequent inflammatory insult often seen in patients on long-term parenteral nutrition who develop infections.

Experimental Workflow:

Caption: Workflow for the PN-endotoxin murine model.

Detailed Protocol:

| Parameter | Description |

| Animal Model | C57Bl/6J mice.[1][3] |

| Disease Induction | Administration of a high-carbohydrate liquid diet and intravenous lipid emulsion (Intralipid, 4 g fat/kg/d) for 19 days to induce hepatosteatosis. |

| Treatment Groups | 1. This compound (100 mg/kg) in medium-chain triglyceride (MCT) vehicle. 2. Vehicle (MCT) control. |

| Administration | Oral gavage daily for four days (Days 15-18). |

| Inflammatory Challenge | Intraperitoneal injection of lipopolysaccharide (LPS, 15 mg/kg) on Day 19. |

| Endpoint Analysis | - Serum Biomarkers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), IL-6, TNF-alpha, and monocyte chemoattractant protein (MCP-1). - Liver Histology: Immunofluorescence staining to evaluate M1/M2 macrophage polarization. |

Summary of Key Findings:

In endotoxin-challenged mice, pretreatment with this compound significantly lowered liver enzymes and pro-inflammatory cytokine levels compared to the vehicle group. Histological analysis revealed that this compound treatment promoted the polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.

Murine Model 2: Parenteral Nutrition-Induced Hepatosteatosis

This model focuses on the ability of this compound to prevent the development of liver steatosis caused by parenteral nutrition.

Detailed Protocol:

| Parameter | Description |

| Animal Model | C57Bl/6J mice. |

| Disease Induction | Ad libitum liquid fat-free high carbohydrate diet with orogastric gavage of saline or lipid emulsions. |

| Treatment Groups | 1. This compound (low and high dose) in MCT vehicle. 2. Vehicle (MCT) control. 3. Fish oil lipid emulsion (FOLE) as a positive control. |

| Administration | Orogastric gavage every other day. |

| Endpoint Analysis | - Serum Biomarkers: ALT. - Liver Histology: Assessment for macrovesicular steatosis. - Metabolomics: Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to analyze lipid metabolites (diacylglycerol, ceramides, arachidonic acid metabolites). |

Summary of Key Findings:

Treatment with this compound prevented hepatosteatosis in this murine model. Furthermore, this compound decreased the levels of toxic lipid metabolites, including diacylglycerol and ceramides, which are implicated in lipotoxicity. In vitro studies using human liver cells showed that this compound increased both β- and complete fatty acid oxidation without affecting lipogenesis or fatty acid uptake.

Preterm Piglet Model of IFALD

This large animal model provides a more translationally relevant system to study IFALD, particularly for pediatric populations.

Detailed Protocol:

| Parameter | Description |

| Animal Model | Preterm Yorkshire piglets delivered by cesarean section. |

| Disease Induction | Parenteral nutrition provided for 14 days via implanted central venous catheters. |

| Treatment Groups | 1. This compound. 2. Medium-chain triglyceride (MCT) vehicle control. |

| Administration | Administered with parenteral nutrition. |

| Endpoint Analysis | - Biochemical Markers of Cholestasis: Direct and total bilirubin, gamma-glutamyl transferase (GGT). - Liver Histology: Assessment of steatosis (triglyceride content), bile duct proliferation (cytokeratin 7 staining), and fibrosis (Ishak score). - Gene Expression: RNA sequencing of liver tissue. |

Summary of Key Findings:

| Parameter | Vehicle Control | This compound | P-value |

| Direct Bilirubin (mg/dL) | 1.9 | <0.2 | 0.01 |

| Total Bilirubin (mg/dL) | 2.7 | 0.4 | 0.02 |

| GGT (U/L) | 172 | 30 | 0.01 |

| Liver Triglycerides (mg/g) | 45.6 | 13.9 | 0.009 |

| Bile Duct Proliferation (%) | 1.6 | 0.5 | 0.009 |

| Median Ishak Fibrosis Score | 3 | 1 | 0.007 |

| Data from a study in a preterm piglet model of IFALD. |

In this piglet model, this compound treatment prevented biochemical cholestasis and steatosis, and also reduced bile duct proliferation and fibrosis. RNA sequencing of liver tissue confirmed that this compound broadly impacted inflammatory, metabolic, and fibrotic pathways, consistent with its mechanism of action as a GPR84, PPARα, and PPARγ agonist.

Conclusion

The preclinical in vivo data for this compound (SEFA-6179) demonstrates its potential as a therapeutic agent for Intestinal Failure-Associated Liver Disease. The compound has shown robust efficacy in preventing cholestasis, steatosis, inflammation, and fibrosis in relevant animal models. These promising preclinical results have supported the advancement of this compound into clinical trials.

References

Orziloben (SEFA-6179): Preclinical Dosage and Administration Protocols for Liver Disease Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Orziloben (also known as SEFA-6179 or NST-6179) is a novel, orally administered, synthetic medium-chain fatty acid analogue under investigation for the treatment of Intestinal Failure-Associated Liver Disease (IFALD).[1][2] As a potent Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist, this compound is designed to address the key pathological drivers of IFALD, including cholestasis, steatosis, inflammation, and fibrosis.[1][3] Preclinical studies in various animal models have demonstrated its efficacy in preventing liver injury associated with parenteral nutrition (PN). This document provides a detailed overview of the dosages and administration methods used in these pivotal preclinical studies to guide future research and development.

I. Quantitative Data Summary

The following tables summarize the key dosage and administration parameters for this compound in various preclinical models.

Table 1: this compound Dosage in Murine Models of Liver Injury

| Parameter | Parenteral Nutrition-Induced Hepatosteatosis Model | Endotoxin-Induced Liver Injury Model |

| Animal Model | C57Bl/6J Mice | C57Bl/6J Mice |

| Drug | SEFA-6179 (this compound) | SEFA-6179 (this compound) |

| Dosage | 132 mg/kg (low dose) | 100 mg/kg |

| Route of Administration | Oral Gavage | Oral Gavage |

| Frequency | Every other day | Daily for four days |

| Duration | 19 days | 19-day model with drug administered on days 15-18 |

| Vehicle | Medium-Chain Triglyceride (MCT) oil | Medium-Chain Triglyceride (MCT) oil |

| Key Findings | Prevented hepatosteatosis and decreased toxic lipid metabolites. | Normalized liver enzymes and reduced pro-inflammatory cytokines. |

Table 2: this compound Dosage in a Porcine Model of IFALD

| Parameter | Preterm Piglet Model of IFALD |

| Animal Model | Preterm Yorkshire Piglets |

| Drug | SEFA-6179 (this compound) |

| Dosage | 48 mg/kg/day |

| Route of Administration | Oral |

| Vehicle | Medium-Chain Triglyceride (MCT) oil |

| Key Findings | Prevented biochemical cholestasis and steatosis; reduced bile duct proliferation and fibrosis.[3] |

II. Experimental Protocols

A. Murine Model of Parenteral Nutrition-Induced Hepatosteatosis

Objective: To evaluate the efficacy of this compound in preventing the development of hepatosteatosis in a mouse model of parenteral nutrition.

Methodology:

-

Animal Model: Male C57Bl/6J mice.

-

Diet and Induction of Steatosis:

-

Mice are administered a high-carbohydrate liquid diet.

-

Concurrently, they receive an intravenous lipid emulsion (e.g., Intralipid) at a dose of 1.2 g fat/kg body weight every other day to induce hepatosteatosis.

-

-

Drug Administration:

-

This compound (SEFA-6179) is dissolved in MCT oil.

-

The drug solution is administered via oral gavage at a dose of 132 mg/kg every other day for the 19-day study duration.

-

A vehicle control group receives an equivalent volume of MCT oil.

-

-

Outcome Measures:

-

Animal behavior and body weight are monitored throughout the study.

-

At the end of the study, liver tissue is collected for histological analysis to assess the degree of steatosis.

-

Biochemical analysis of liver and plasma can be performed to measure markers of liver injury (ALT, AST) and lipid metabolites.

-

B. Preterm Piglet Model of Intestinal Failure-Associated Liver Disease (IFALD)

Objective: To assess the preventive effects of this compound on the development of IFALD in a clinically relevant large animal model.

Methodology:

-

Animal Model: Preterm Yorkshire piglets.

-

Induction of IFALD:

-

Piglets are delivered prematurely and receive total parenteral nutrition (PN) via a central venous catheter. The PN solution is formulated to induce IFALD.

-

-

Drug Administration:

-

This compound (SEFA-6179) is administered orally at a dose of 48 mg/kg/day.

-

The control group receives a vehicle of MCT oil.

-

-

Outcome Measures:

-

Blood samples are collected to measure biochemical markers of cholestasis (e.g., direct and total bilirubin, bile acids).

-

Liver tissue is harvested for histological examination to evaluate steatosis, bile duct proliferation, and fibrosis (e.g., using Ishak scoring).

-

Transcriptome analysis of liver tissue can be performed to investigate changes in gene expression related to inflammation, fatty acid metabolism, and fibrosis.

-

III. Visualizations

A. This compound (SEFA-6179) Mechanism of Action: PPAR-α Activation

This compound exerts its therapeutic effects primarily through the activation of PPAR-α, a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.

Caption: this compound activates PPAR-α, leading to downstream effects on gene expression.

B. Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of this compound in an animal model of liver disease.

Caption: A generalized workflow for preclinical studies of this compound.

Disclaimer: These protocols are intended for informational purposes and should be adapted to specific experimental designs and institutional guidelines. All animal studies should be conducted in accordance with approved animal care and use protocols.

References

- 1. This compound | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 2. NorthSea Therapeutics commences Phase IIa trial for IFALD therapy - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. A medium chain fatty acid analogue prevents intestinal failure-associated liver disease in preterm Yorkshire piglets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Orziloben in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orziloben (also known as SEFA-6179) is a synthetic, orally bioavailable medium-chain fatty acid (MCFA) analog developed for the treatment of intestinal failure-associated liver disease (IFALD). As a potent agonist of peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), this compound is designed to target multiple pathogenic drivers of liver injury, including cholestasis, steatosis, inflammation, and fibrosis. Accurate and precise quantification of this compound in biological samples such as plasma, serum, and tissue is critical for preclinical and clinical development, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document provides detailed protocols for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methodologies

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and sample matrix. For the quantification of this compound, two primary methods are proposed:

-

LC-MS/MS: This is the gold-standard technique for bioanalysis due to its high sensitivity, specificity, and ability to quantify low concentrations of analytes in complex biological matrices. It is highly recommended for pharmacokinetic studies where low detection limits are often required.

-

HPLC-UV: A more widely accessible technique that can be suitable for applications where higher concentrations of this compound are expected, such as in vitro studies or certain toxicokinetic studies. This method may require a derivatization step to introduce a UV-absorbing chromophore to the this compound molecule, enhancing detection.

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below. It encompasses sample collection, preparation, chromatographic separation, detection, and data analysis.

Sample Preparation Protocols

Proper sample preparation is crucial for removing interfering substances and ensuring accurate quantification.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is suitable for both LC-MS/MS and HPLC-UV analysis.

-

Sample Thawing: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of the sample into a clean microcentrifuge tube.

-

Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound for LC-MS/MS, or a structurally similar compound for HPLC-UV).

-

Acidification: Add 20 µL of 1M HCl to acidify the sample, which protonates the carboxylic acid group of this compound, improving extraction efficiency into an organic solvent.

-

Extraction: Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether, MTBE, or ethyl acetate). Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet at the interface.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (specific to the analytical method). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

-

Analysis: Transfer the supernatant to an HPLC vial for injection.

Protocol 2: Tissue Homogenization and Extraction

-

Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue.

-

Homogenization: Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold phosphate-buffered saline (PBS). Homogenize using a bead beater homogenizer until the tissue is fully dissociated.

-

Aliquoting and IS: Transfer 100 µL of the homogenate to a new tube and proceed with steps 3-11 from Protocol 1.

LC-MS/MS Method Protocol

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-3.0 min: 30% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 30% B

-

4.1-5.0 min: 30% B (re-equilibration)

-

Mass Spectrometer Conditions (Hypothetical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

This compound: Q1 (Precursor Ion) → Q3 (Product Ion) - To be determined based on the exact mass and fragmentation pattern of this compound.

-

Internal Standard: Q1 → Q3 - To be determined for the specific IS used.

-

-

Key Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum sensitivity.

HPLC-UV Method Protocol

This method assumes pre-column derivatization is necessary for adequate sensitivity.

Derivatization Protocol (Example using 2,4'-Dibromoacetophenone, PNB-Br):

-

Follow steps 1-8 of the LLE protocol (Protocol 1).

-

Reconstitution for Derivatization: Reconstitute the dried extract in 50 µL of acetonitrile.

-

Reagent Addition: Add 20 µL of the derivatizing agent solution (e.g., 10 mg/mL PNB-Br in acetonitrile) and 10 µL of a catalyst solution (e.g., 5% N,N-diisopropylethylamine in acetonitrile).

-

Reaction: Cap the vial and heat at 60°C for 30 minutes.

-

Cooling and Dilution: Cool the vial to room temperature and add 120 µL of mobile phase to stop the reaction and prepare for injection.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Gradient: Isocratic or gradient elution, to be optimized for separation of the derivatized this compound from matrix components. (e.g., 70% B for 10 minutes).

-

UV Detection: Wavelength to be optimized based on the absorbance maximum of the derivatized product (e.g., ~260 nm for PNB derivatives).

Quantitative Data Summary

The following tables summarize typical performance characteristics for the described methods, which should be established during method validation according to regulatory guidelines.

Table 1: LC-MS/MS Method Performance (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Calibration Range | 0.5 - 500 ng/mL | - |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, Acc/Prec ≤ 20% |

| Intra-day Precision (%RSD) | < 8% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | -7.5% to 6.2% | Within ±15% (±20% at LLOQ) |

| Matrix Effect | 92% - 104% | CV of IS-normalized MF ≤ 15% |

| Recovery | > 85% | Consistent and reproducible |

Table 2: HPLC-UV Method Performance (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.998 | ≥ 0.99 |

| Calibration Range | 10 - 2000 ng/mL | - |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10, Acc/Prec ≤ 20% |

| Intra-day Precision (%RSD) | < 7% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | < 9% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | -9.1% to 8.5% | Within ±15% (±20% at LLOQ) |

| Recovery | > 80% | Consistent and reproducible |

This compound Mechanism of Action: PPAR-α Signaling

This compound activates PPAR-α, a key regulator of lipid metabolism. The simplified signaling pathway is illustrated below.

Disclaimer: These protocols and performance characteristics are provided as examples and must be fully validated for the specific application and laboratory conditions. The exact mass-to-charge ratios (m/z) for this compound and a suitable internal standard must be determined experimentally.

Orziloben Oral Solution: Application Notes and Protocols for Preclinical Research

For Research Use Only

Introduction

Orziloben (also known as NST-6179 and SEFA-6179) is a synthetic, structurally engineered medium-chain fatty acid (MCFA) analog under investigation as an oral solution for the treatment of Intestinal Failure-Associated Liver Disease (IFALD).[1] IFALD is a serious complication that can arise in patients, including a significant pediatric population, who require long-term parenteral nutrition.[1] The condition is characterized by a spectrum of liver abnormalities, including cholestasis, steatosis (fatty liver), inflammation, and the progressive development of fibrosis, which can lead to cirrhosis and liver failure.[2] Currently, there are no approved drug therapies for IFALD, representing a significant unmet medical need.[2]

This compound is designed for passive absorption from the gastrointestinal tract, targeting the liver directly via the portal vein.[1] A key feature of its design is its resistance to rapid metabolism, which allows it to exert pharmacological effects, unlike naturally occurring MCFAs that are quickly utilized as an energy source. Preclinical studies have demonstrated this compound's potential to address multiple pathogenic drivers of IFALD, showing robust efficacy in preventing severe cholestasis and fibrosis in animal models of the disease. The primary mechanism of action is believed to involve the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating fatty acid metabolism and inflammation in the liver.

These application notes provide a comprehensive overview of the formulation of this compound oral solution for research purposes, summarize key preclinical findings, and offer detailed protocols for its use in in vitro and in vivo experimental models relevant to the study of IFALD.

This compound Oral Solution: Formulation and Stability

For preclinical research, this compound is typically formulated as an oral solution. While the exact composition of the clinical formulation is proprietary, a research-grade formulation can be prepared as follows:

Research-Grade Formulation:

| Component | Role | Suggested Concentration Range | Vehicle |

| This compound (SEFA-6179) | Active Pharmaceutical Ingredient | 10-100 mg/mL | Medium-Chain Triglyceride (MCT) Oil |

| Vitamin E (α-tocopherol) | Antioxidant | 0.1-0.5 mg/mL | Co-dissolved in MCT Oil |

Preparation Protocol:

-

Weigh the required amount of this compound powder.

-

In a separate container, weigh the corresponding amount of Vitamin E.

-

Add the Vitamin E to the desired volume of MCT oil and mix until fully dissolved. Gentle warming (to no more than 40°C) may be applied if necessary.

-

Slowly add the this compound powder to the MCT oil/Vitamin E mixture while stirring continuously until a clear solution is obtained.

-

Store the final solution in an airtight, light-resistant container.

Stability and Storage:

The research-grade this compound oral solution, when prepared as described, should be stored at 2-8°C and protected from light. Under these conditions, the solution is expected to be stable for at least 3 months. For long-term storage, aliquots can be stored at -20°C. It is recommended to perform periodic visual inspections for any signs of precipitation or degradation.

Mechanism of Action: PPAR-α Signaling Pathway

This compound exerts its therapeutic effects in the liver primarily through the activation of PPAR-α. The binding of this compound to PPAR-α initiates a cascade of events that collectively work to counteract the pathological processes of IFALD.

Caption: this compound activates PPAR-α, leading to beneficial downstream effects.

Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and breakdown of fatty acids, which can help reduce hepatic steatosis.

-

Anti-inflammatory Effects: Suppression of pro-inflammatory signaling pathways, thereby reducing liver inflammation.

-

Improved Bile Acid Homeostasis: Regulation of genes involved in bile acid synthesis and transport, which contributes to the prevention of cholestasis.

-

Anti-fibrotic Effects: The reduction in inflammation and cholestatic injury, combined with other potential mechanisms, leads to a decrease in the activation of hepatic stellate cells, the primary collagen-producing cells in the liver, thus mitigating fibrosis.

Preclinical Efficacy Data

Preclinical studies in various animal models of IFALD and related liver injury have demonstrated the significant therapeutic potential of this compound.

Table 1: Summary of Key Preclinical Findings